Fluorine Substitution Effect on Lipophilicity and Permeability vs. Non-Fluorinated Analog
Introduction of a fluorine atom at the 4-position of the benzoic acid ring is expected to increase lipophilicity (calculated logP) by approximately 0.3–0.5 log units compared to the non-fluorinated parent 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid (CAS 72470-51-0) [1]. This moderate increase in logP, combined with the electron-withdrawing effect of fluorine, can enhance passive membrane permeability without violating Lipinski's Rule of Five (no Ro5 violations predicted for either compound) [2]. In analog series, such logP shifts have correlated with improved cellular uptake and oral bioavailability [2].
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Calculated logP ~1.3 (estimated via fragment-based method; no experimental logP available) |
| Comparator Or Baseline | 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid (non-fluorinated analog); calculated logP ~0.9 |
| Quantified Difference | ΔlogP ≈ +0.4 |
| Conditions | In silico prediction (ALogP / XLogP3); no experimental logP datasets identified for either compound |
Why This Matters
A logP increase of 0.4 units can meaningfully improve passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability in drug discovery programs.
- [1] PubChem. 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid (CID 601236) – Predicted Properties. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3–25. View Source
